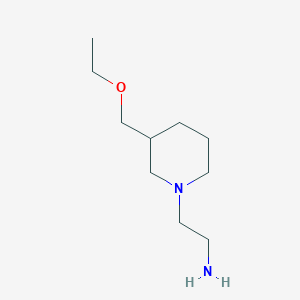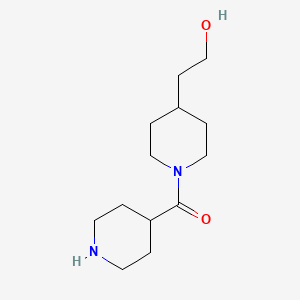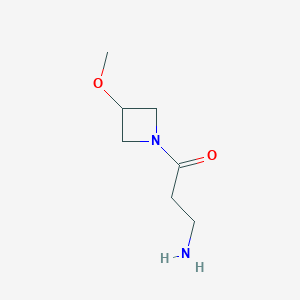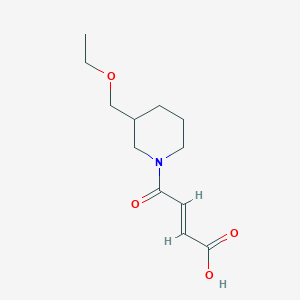
4-(Difluormethyl)piperidin-1-carboximidamid
Übersicht
Beschreibung
4-(Difluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H13F2N3 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Difluoromethyl)piperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)piperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von “4-(Difluormethyl)piperidin-1-carboximidamid” gesucht, aber leider scheinen nur begrenzte Informationen über diese spezifische Verbindung verfügbar zu sein. Die verfügbare Literatur diskutiert Piperidinderivate im Allgemeinen und hebt ihre Bedeutung in der Medikamentenentwicklung und ihr therapeutisches Potenzial gegen verschiedene Krebsarten hervor . Detaillierte Anwendungen für die fragliche Verbindung sind jedoch im öffentlichen Bereich nicht leicht zu finden.
Wirkmechanismus
Target of Action
Piperine-carboximidamide hybrids have been developed as new cytotoxic agents targeting EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These targets play crucial roles in cell proliferation and survival, and are often implicated in cancer.
Mode of Action
These compounds interact with their targets (EGFR, BRAF, and CDK2) and inhibit their activity . This inhibition disrupts the normal functioning of these proteins, leading to antiproliferative effects.
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 disrupts several cellular pathways involved in cell proliferation and survival . The exact pathways affected would depend on the specific cellular context.
Result of Action
The result of the action of these compounds is a decrease in cell proliferation, as evidenced by their antiproliferative activity against four cancer cell lines .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target enzymes such as EGFR, BRAF, and CDK2 . These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies, as these enzymes are often overexpressed in various cancer types .
Cellular Effects
The effects of 4-(Difluoromethyl)piperidine-1-carboximidamide on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has demonstrated antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . This antiproliferative effect is achieved through the inhibition of key signaling pathways that promote cell growth and survival .
Molecular Mechanism
At the molecular level, 4-(Difluoromethyl)piperidine-1-carboximidamide exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as EGFR, BRAF, and CDK2 by binding to their active sites, thereby preventing their normal function . Additionally, the compound can induce changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)piperidine-1-carboximidamide have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound can maintain its antiproliferative effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic effects without notable toxicity . At higher doses, some toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety may be compromised .
Metabolic Pathways
4-(Difluoromethyl)piperidine-1-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 4-(Difluoromethyl)piperidine-1-carboximidamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, impacting its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(Difluoromethyl)piperidine-1-carboximidamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N3/c8-6(9)5-1-3-12(4-2-5)7(10)11/h5-6H,1-4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOYGOAXGOTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)












